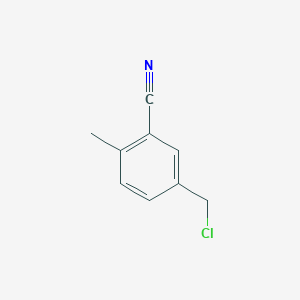

5-(Chloromethyl)-2-methylbenzonitrile

Description

Contextualization within the Class of Benzonitrile (B105546) Derivatives

Benzonitrile and its derivatives are a well-established class of organic compounds characterized by a benzene (B151609) ring attached to a cyano (-C≡N) group. researchgate.net The nitrile group is a powerful electron-withdrawing substituent, which significantly influences the electronic properties of the aromatic ring and provides a handle for a wide array of chemical transformations. uni.lu Historically, the parent compound, benzonitrile, was first reported by Hermann Fehling in 1844. evitachem.com

Benzonitrile derivatives are integral to numerous areas of chemical synthesis. They serve as key intermediates in the production of pharmaceuticals, dyes, and agrochemicals. rsc.org The nitrile group can be readily converted into other functional groups such as amines, amides, and carboxylic acids, making these compounds highly versatile in the construction of complex molecular architectures. In medicinal chemistry, the benzonitrile scaffold is present in a number of approved drugs, where the nitrile group can act as a key pharmacophore, contributing to target binding and modulating pharmacokinetic properties. uni.lu

Structural Features and Chemical Significance of 5-(Chloromethyl)-2-methylbenzonitrile (B2985765)

The chemical significance of this compound lies in its distinct trifunctional nature. The molecule possesses three key reactive sites: the nitrile group, the chloromethyl group, and the aromatic ring itself.

The chloromethyl group (-CH₂Cl) is a highly reactive electrophilic site, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, such as amines, alcohols, and thiols, by displacing the chloride ion. This reactivity is fundamental to its role as a building block for larger, more complex molecules. evitachem.com

The nitrile group (-C≡N) is a versatile functional group that can undergo a range of transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocyclic rings. This versatility allows for significant molecular diversification. evitachem.com

The substituted benzene ring , with a methyl group at the 2-position and the chloromethyl group at the 5-position, offers sites for further electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. The relative positions of these groups also impart specific steric and electronic properties to the molecule and its derivatives.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 188984-17-0 |

| Molecular Formula | C₉H₈ClN |

| Molecular Weight | 165.62 g/mol |

| SMILES | CC1=C(C=C(C=C1)CCl)C#N |

Table 1: Chemical Identification of this compound

Historical Development and Initial Research Interest in Chloromethylated Benzonitriles

The synthesis of chloromethylated aromatic compounds, a process known as chloromethylation, has a history dating back to the late 19th century. The first reported instance of a chloromethylation reaction was in 1898. However, it was the work of Gustave Louis Blanc in 1923 that significantly expanded the scope and understanding of this reaction, leading to its common name, the Blanc reaction. This reaction typically involves the treatment of an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.

Initial research into chloromethylated benzonitriles was driven by their potential as intermediates in organic synthesis. The ability to introduce a reactive "handle" onto the benzonitrile core opened up new avenues for the synthesis of a variety of derivatives. While early research focused on the fundamental reactivity of these compounds, more recent interest has been fueled by their application in the development of targeted therapeutic agents and functional materials.

Overview of Current Research Trends and Potential Future Avenues for this compound

Current research involving this compound is largely concentrated in the fields of medicinal chemistry and materials science.

In medicinal chemistry , this compound is being explored as a key intermediate in the synthesis of kinase inhibitors, which are a major class of anticancer drugs. The chloromethyl group allows for the attachment of various heterocyclic moieties that can interact with the active sites of specific kinases. The benzonitrile portion of the molecule can also play a crucial role in binding to the target protein.

In materials science , functionalized benzonitriles are being investigated for their potential use in the development of advanced polymers and organic electronic materials. The nitrile group can enhance thermal stability and introduce desirable electronic properties, while the reactive chloromethyl group allows for the incorporation of the molecule into polymer chains or onto surfaces.

Detailed Research Findings:

While specific, detailed research findings exclusively on this compound are not extensively documented in publicly available literature, its utility is evident from its inclusion as a starting material in various patent applications for the synthesis of more complex molecules. For example, it is used in the synthesis of substituted isoindolinones, which are scaffolds for various biologically active compounds.

| Precursor | Reagent | Product Class | Potential Application |

| 2-Methylbenzonitrile | Formaldehyde, HCl, ZnCl₂ | This compound | Intermediate |

| This compound | Various Amines/Heterocycles | Substituted Benzonitrile Derivatives | Kinase Inhibitors, Anticancer Agents |

Table 2: Synthetic Utility of this compound

Future research is likely to focus on several key areas:

Optimization of Synthesis: Developing more efficient, scalable, and environmentally friendly methods for the synthesis of this compound.

Novel Drug Discovery: Utilizing this compound as a scaffold to design and synthesize new classes of therapeutic agents targeting a wider range of diseases.

Advanced Materials: Exploring its incorporation into novel polymers and functional materials with tailored optical, electronic, and thermal properties.

Catalysis: Investigating the use of its derivatives as ligands for transition metal catalysts, potentially leading to new catalytic transformations.

The continued exploration of the reactivity and applications of this compound is expected to yield significant advancements in both chemical synthesis and the development of new technologies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-2-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWIAEOOGOGDSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloromethyl 2 Methylbenzonitrile

Classical Approaches to Chloromethylation of Aromatic Systems

The traditional methods for introducing a chloromethyl group onto an aromatic ring, such as the benzonitrile (B105546) core, have been well-established for many years. These approaches typically involve direct electrophilic substitution or the transformation of an existing functional group.

Direct Halogenation Strategies for Benzonitrile Cores

The most common and direct method for the synthesis of 5-(chloromethyl)-2-methylbenzonitrile (B2985765) is the chloromethylation of 2-methylbenzonitrile. This electrophilic substitution reaction, often referred to as the Blanc chloromethylation, involves the reaction of the aromatic substrate with a source of formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst. dur.ac.uk Zinc chloride is a frequently employed catalyst for this transformation. researchgate.net

The reaction proceeds by the in-situ formation of a highly reactive electrophile, the chloromethyl cation ([CH₂Cl]⁺), from formaldehyde and HCl, facilitated by the Lewis acid. This electrophile then attacks the electron-rich benzene (B151609) ring of 2-methylbenzonitrile. The directing effects of the methyl and cyano groups on the aromatic ring influence the position of substitution.

A general reaction scheme is as follows: 2-Methylbenzonitrile + Formaldehyde + Hydrogen Chloride (in the presence of ZnCl₂) → this compound + H₂O

Key parameters that are often optimized to maximize the yield and purity of the desired product include the molar ratios of the reactants and the choice and concentration of the Lewis acid catalyst. Controlling the reaction temperature is also crucial, as higher temperatures can lead to the formation of unwanted by-products, such as diarylmethane derivatives. dur.ac.uk

Functional Group Interconversions Leading to the Chloromethyl Moiety

An alternative classical strategy involves the conversion of a pre-existing functional group on the 2-methylbenzonitrile scaffold into the desired chloromethyl group. A common precursor for this transformation is the corresponding hydroxymethyl derivative, 5-(hydroxymethyl)-2-methylbenzonitrile.

The hydroxyl group can be converted to a chloromethyl group using various chlorinating agents. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose, reacting with the alcohol to form the target chloromethyl compound and gaseous by-products (SO₂ and HCl), which can be easily removed from the reaction mixture.

The reaction is as follows: 5-(Hydroxymethyl)-2-methylbenzonitrile + SOCl₂ → this compound + SO₂ + HCl

This method is particularly useful when the starting alcohol is readily available or when direct chloromethylation proves to be low-yielding or produces difficult-to-separate isomers. The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. clockss.org

Advanced and Sustainable Synthetic Routes

In response to the growing demand for greener and more efficient chemical processes, advanced synthetic methodologies have been developed for chloromethylation reactions. These include the use of novel catalytic systems and the application of continuous flow technology.

Catalytic Methods for Selective Chloromethylation

Research has focused on developing more active and selective catalysts for chloromethylation to overcome some of the limitations of classical methods, such as the need for stoichiometric amounts of Lewis acids and harsh reaction conditions.

One promising approach is the use of phase transfer catalysis (PTC). In this method, a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of reactants between an aqueous phase and an organic phase, thereby enhancing the reaction rate. A study on the chloromethylation of toluene (B28343) using a catalytic system of zinc chloride, acetic acid, sulfuric acid, and polyethylene (B3416737) glycol (PEG-800) under PTC conditions demonstrated good to excellent yields. researchgate.net This approach offers advantages such as the use of aqueous media and potentially milder reaction conditions. researchgate.net

The influence of different phase transfer catalysts on the conversion of toluene in a chloromethylation reaction is illustrated in the table below:

| Entry | Catalyst | Conversion (%) |

| 1 | PEG-200 | 74 |

| 2 | PEG-400 | 76 |

| 3 | PEG-600 | 79 |

| 4 | PEG-800 | 85 |

| Data adapted from a study on the chloromethylation of toluene. researchgate.net |

Solid acid catalysts are also being explored as recyclable and more environmentally benign alternatives to traditional Lewis acids for the chloromethylation of aromatic compounds.

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry has emerged as a powerful tool for the synthesis of chemical intermediates, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for straightforward automation and scale-up. The application of continuous flow reactors to chloromethylation reactions can lead to increased efficiency and better control over reaction parameters.

While specific literature on the flow synthesis of this compound is limited, the principles of flow chemistry have been successfully applied to similar transformations. For instance, the synthesis of various organic compounds has been significantly improved by transitioning from batch to continuous flow processes, often resulting in higher yields and shorter reaction times.

A continuous flow setup for chloromethylation would typically involve pumping the starting materials, including 2-methylbenzonitrile, a formaldehyde source, and a catalyst solution, through a heated reactor coil. The product stream would then be collected and purified. This approach allows for precise control of temperature and residence time, which can be optimized to maximize the yield of the desired product and minimize the formation of impurities. nih.gov

Optimization of Reaction Conditions and Isolation Procedures

To ensure a high yield and purity of this compound, careful optimization of reaction parameters and efficient isolation techniques are essential.

The optimization process often involves a systematic study of various factors, including:

Temperature: Higher temperatures can increase the reaction rate but may also promote the formation of by-products. dur.ac.uk

Reaction Time: The optimal reaction time needs to be determined to ensure complete conversion of the starting material without significant product degradation or by-product formation. nih.gov

Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. nih.gov

The following table shows the effect of sulfuric acid concentration on the conversion of toluene in a chloromethylation reaction, highlighting the importance of optimizing reaction conditions.

| H₂SO₄ Concentration (%) | Conversion (%) |

| 30 | 7 |

| 40 | 65 |

| 50 | 85 |

| 60 | 78 |

| Data adapted from a study on the chloromethylation of toluene. researchgate.net |

Once the reaction is complete, the product must be isolated and purified. Common purification techniques for compounds like this compound include:

Extraction: The reaction mixture is typically worked up by extraction with an organic solvent to separate the product from the aqueous phase and inorganic salts.

Distillation: For liquid products, distillation under reduced pressure can be an effective method for purification, separating the desired compound from less volatile impurities.

Crystallization: If the product is a solid, recrystallization from a suitable solvent is a powerful technique for achieving high purity. wiley-vch.de

Column Chromatography: For complex mixtures or to achieve very high purity, column chromatography using a stationary phase like silica (B1680970) gel and an appropriate eluent system can be employed. wiley-vch.debiotage.com The choice between different solvents, such as methanol (B129727) and acetonitrile (B52724), can significantly affect the separation efficiency. biotage.com

By carefully selecting the synthetic methodology and optimizing the reaction and purification protocols, this compound can be produced in high yield and purity, ready for its use in further synthetic applications.

Purification Techniques and Purity Assessment in this compound Synthesis

The isolation and purification of this compound from the reaction mixture are critical steps to ensure the final product meets the required specifications for subsequent applications. The crude product typically contains unreacted starting materials, by-products, and residual solvents. Therefore, robust purification and analytical methods are essential.

Purification Techniques

Several standard laboratory and industrial techniques are employed to purify this compound. The choice of method depends on the scale of the synthesis and the nature of the impurities.

Crystallization: This is a common method for purifying solid organic compounds. The crude this compound is dissolved in a suitable hot solvent and allowed to cool slowly. The desired compound crystallizes out, leaving the impurities dissolved in the solvent. The selection of an appropriate solvent system is crucial for efficient purification.

Distillation: For industrial-scale production, distillation is a viable purification technique. evitachem.com Since the compound may be sensitive to high temperatures, vacuum distillation is often preferred to lower the boiling point and prevent degradation. In some cases involving similar halogenated compounds, distillation is performed in the presence of additives like oligomeric polyethers to improve the purity and yield of the final product. google.com

Column Chromatography: Silica gel column chromatography is a highly effective method for separating this compound from structurally similar impurities. chemicalbook.com The crude product is loaded onto a column packed with silica gel, and a solvent system (eluent) is passed through the column. The separation is based on the differential adsorption of the compounds to the silica gel. For compounds of similar polarity, a common eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. chemicalbook.comgoogle.com

Table 1: Chromatographic Purification Parameters for Related Compounds

| Technique | Stationary Phase | Eluent System | Compound Type |

|---|---|---|---|

| Silica Gel Chromatography | Silica Gel | 0-80% Ethyl Acetate in Hexanes | Chloro-substituted Pyridine |

Purity Assessment

To confirm the identity and purity of the synthesized this compound, various analytical techniques are utilized.

High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for assessing the purity of the final product. A reverse-phase HPLC method can be developed to separate the target compound from any remaining impurities. For the related compound, 2-(chloromethyl)benzonitrile, a method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier like phosphoric acid has been described. sielc.com

Gas Chromatography (GC): GC is another powerful technique for purity analysis, particularly for volatile compounds. The purity of the starting material, 2-methylbenzonitrile, is often determined by GC, and this method can be adapted to analyze the final product. cdhfinechemical.com A capillary column, such as one coated with dimethyl polysiloxane, is often used for separating a wide range of analytes.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for structural elucidation and purity confirmation. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum provide detailed information about the molecular structure, confirming the presence of the chloromethyl, methyl, and nitrile groups in their expected positions on the benzene ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for the nitrile (-C≡N) group and the C-Cl bond of the chloromethyl group can confirm the successful synthesis of the desired product.

The performance of these analytical methods is typically validated for parameters such as specificity, precision, sensitivity (limit of detection and quantification), linearity, and accuracy to ensure reliable and reproducible results.

Reactivity and Chemical Transformations of 5 Chloromethyl 2 Methylbenzonitrile

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The benzylic chloride in the chloromethyl group is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of the 2-methyl-5-cyanobenzyl moiety into a wide array of molecular structures. evitachem.com These reactions are fundamental in synthetic chemistry for building more complex molecules from this starting material.

The electrophilic carbon of the chloromethyl group readily reacts with various nucleophiles. evitachem.com This allows for the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

Oxygen Nucleophiles: Alcohols and phenoxides can act as oxygen nucleophiles, displacing the chloride to form ethers. For example, reaction with a phenoxide would yield a diaryl ether derivative.

Nitrogen Nucleophiles: Amines, azides, and other nitrogen-containing compounds serve as effective nitrogen nucleophiles. evitachem.com The reaction with primary or secondary amines leads to the formation of secondary or tertiary amines, respectively. For instance, sodium azide (B81097) is a common reagent used to introduce the azido (B1232118) group. evitachem.com

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols and thiocyanates, can be used to create thioethers and thiocyanates. Potassium thiocyanate (B1210189), for example, reacts to replace the chlorine atom with a thiocyanate group. evitachem.com

The table below summarizes some common nucleophilic substitution reactions.

| Nucleophile Type | Example Reagent | Product Functional Group |

| Oxygen | Alcohol (R-OH), Phenoxide (Ar-O⁻) | Ether (-O-R, -O-Ar) |

| Nitrogen | Amine (R-NH₂), Sodium Azide (NaN₃) | Amine (-NHR), Azide (-N₃) |

| Sulfur | Thiol (R-SH), Potassium Thiocyanate (KSCN) | Thioether (-S-R), Thiocyanate (-SCN) |

A significant application of the reactivity of the chloromethyl group is the formation of quaternary ammonium (B1175870) salts. rsc.org This occurs through the alkylation of tertiary amines with 5-(Chloromethyl)-2-methylbenzonitrile (B2985765). The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-nitrogen bond. taylorandfrancis.com

This reaction, known as quaternization, results in a positively charged nitrogen atom bonded to four organic substituents, with the chloride ion acting as the counter-anion. taylorandfrancis.comgoogle.com For instance, reacting this compound with a tertiary amine like trimethylamine (B31210) would yield 5-((trimethylammonio)methyl)-2-methylbenzonitrile chloride. Similarly, reactions with nitrogen-containing heterocycles, such as substituted imidazoles, lead to the formation of quaternary imidazolium (B1220033) salts. lp.edu.ua These salts are a class of ionic liquids and have applications as catalysts and in materials science. taylorandfrancis.com

Reactions of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group characterized by a strongly polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. libretexts.orgopenstax.org This polarity allows the nitrile to react with a range of nucleophiles and to undergo both hydrolysis and reduction. libretexts.orglibretexts.org

One of the most useful transformations of nitriles is their hydrolysis to carboxylic acids. openstax.orglibretexts.org This reaction can proceed under either acidic or basic conditions, typically requiring heat. libretexts.org In both pathways, an amide (5-(aminocarbonyl)-2-methylbenzonitrile) is formed as an intermediate. libretexts.org

Acid-Catalyzed Hydrolysis: When heated with an aqueous acid, such as hydrochloric acid, the nitrile is protonated, which enhances its electrophilicity. Water then attacks the carbon atom, and following a series of proton transfer and tautomerization steps, an amide is formed. Further hydrolysis of the amide under the acidic conditions yields the corresponding carboxylic acid, 5-carboxy-2-methylbenzonitrile, and an ammonium salt. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, such as heating with aqueous sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile, attacking the nitrile carbon. libretexts.orgopenstax.org This initially forms an imine anion, which is then protonated by water. libretexts.org The intermediate amide is subsequently hydrolyzed by the base to yield a carboxylate salt (e.g., sodium 5-carboxy-2-methylbenzonitrile). libretexts.org To obtain the final carboxylic acid, a separate acidification step is required to protonate the carboxylate. libretexts.orglibretexts.org

| Condition | Reagents | Intermediate Product | Final Product (after workup) |

| Acidic | H₃O⁺, Heat | 5-(Aminocarbonyl)-2-methylbenzonitrile | 5-Carboxy-2-methylbenzonitrile |

| Basic | 1. NaOH, H₂O, Heat2. H₃O⁺ | 5-(Aminocarbonyl)-2-methylbenzonitrile | 5-Carboxy-2-methylbenzonitrile |

The nitrile group can be reduced to a primary amine. evitachem.com A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. libretexts.orgopenstax.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon of the nitrile. This breaks one of the pi bonds and forms an imine anion. libretexts.org A second hydride ion then adds to the imine carbon, resulting in a dianion after the second pi bond is broken. openstax.org Subsequent protonation of the dianion with water in a separate workup step yields the primary amine, (5-(aminomethyl)-2-methylphenyl)methanamine. libretexts.orgopenstax.org

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a dipolarophile. fiveable.me A particularly important class of these reactions is the 1,3-dipolar cycloaddition, often referred to as a [3+2] cycloaddition. fiveable.menih.gov This type of reaction involves the combination of a 1,3-dipole with a molecule containing a multiple bond (the dipolarophile) to form a five-membered heterocyclic ring. nih.gov

In the context of this compound, the nitrile functionality can react with 1,3-dipoles like azides or nitrile oxides. For example, the reaction with an azide (R-N₃) can lead to the formation of a tetrazole ring, a common structural motif in medicinal chemistry. These cycloaddition reactions are a powerful tool for constructing complex heterocyclic systems from relatively simple precursors. fiveable.me Furthermore, the nitrile group can be involved in intramolecular cascade reactions, where it is attacked by an in-situ generated nucleophile within the same molecule, leading to the formation of fused heterocyclic structures like isoindolinones. nih.govresearchgate.net

Electrophilic and Radical Reactions of the Benzonitrile (B105546) Core

The benzonitrile core of this compound possesses a distinct electronic character that governs its reactivity in electrophilic and radical reactions. The nitrile group is strongly electron-withdrawing and deactivating, while the methyl group is electron-donating and activating.

Electrophilic Aromatic Substitution:

The synthesis of this compound itself is a classic example of an electrophilic aromatic substitution reaction. It is typically prepared via the chloromethylation of 2-methylbenzonitrile, where formaldehyde (B43269) and hydrochloric acid react, often with a Lewis acid catalyst like zinc chloride, to generate an electrophilic species that attacks the aromatic ring. evitachem.com The substitution pattern of 2-methylbenzonitrile is directed by the existing methyl and nitrile groups. The methyl group is an ortho, para-director, while the nitrile group is a meta-director. The position of the incoming chloromethyl group at C-5 (meta to the nitrile and para to the methyl group) is the result of the combined directing effects of these two groups.

Further electrophilic substitution on the this compound ring is generally challenging due to the presence of the deactivating nitrile group. However, under forcing conditions, reactions such as nitration or halogenation could potentially occur, with the position of substitution being influenced by the three existing substituents.

Radical Reactions:

The most likely site for radical reactivity on the this compound molecule is the benzylic methyl group. Benzylic C-H bonds are weaker than typical alkyl C-H bonds and are susceptible to radical halogenation. For instance, direct chlorination of the methyl group of 2-methylbenzonitrile can be achieved using reagents like N-Chlorosuccinimide (NCS), often initiated by light or radical initiators, to form a chloromethyl group. This highlights the susceptibility of the benzylic position to radical processes. While the title compound already possesses a chloromethyl group, the remaining methyl group could potentially undergo further radical reactions under specific conditions.

Radical reactions directly involving the nitrile group are less common but can occur under specific circumstances. The nitrile triple bond can react with certain radical species, although these reactions are not as prevalent as those at the benzylic position. chemrxiv.org

Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

The structure of this compound makes it and its derivatives valuable substrates for metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.de The reactive chloromethyl group and the potential for further functionalization of the aromatic ring provide multiple handles for such transformations.

Aryl and benzyl (B1604629) halides are common electrophiles used in cross-coupling reactions to build C(sp²)-C(sp²) and C(sp³)-C(sp²) bonds. researchgate.net The chloromethyl group in this compound serves as a benzylic halide, making it a suitable electrophile for coupling with various organometallic reagents.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides using a palladium catalyst, is a powerful tool for creating biaryl structures and other complex molecules. nih.gov Derivatives of this compound are excellent candidates for this reaction. For instance, the chloromethyl group can be converted into a more suitable coupling partner, such as a boronic ester. A related strategy involves the synthesis of sulfonamidomethyltrifluoroborates from chloromethyl compounds, which then readily participate in Suzuki-Miyaura cross-coupling with a wide range of aryl and heteroaryl chlorides. nih.gov This two-step process allows for the construction of a sulfonamidomethyl aryl linkage. nih.gov

Research has also demonstrated the utility of nitrile-functionalized N-heterocyclic carbene (NHC) palladium complexes as catalysts in Suzuki-Miyaura reactions. nih.gov The presence of the nitrile group within the ligand structure can enhance catalytic activity. nih.gov This suggests that the nitrile functionality in this compound could potentially influence the efficiency of cross-coupling reactions even when it is not the primary reaction site.

The table below summarizes representative conditions for Suzuki-Miyaura cross-coupling reactions involving related structures, illustrating the potential applications for derivatives of this compound.

Other Cross-Coupling Reactions:

Beyond the Suzuki-Miyaura reaction, derivatives of this compound can be employed in other important coupling processes. Cascade reactions of related ortho-carbonyl substituted benzonitriles with various nucleophiles can lead to the synthesis of complex heterocyclic structures like isoindolin-1-ones, often without the need for a metal catalyst. nih.gov These reactions capitalize on the reactivity of both the nitrile group and an adjacent functional group. nih.govresearchgate.net Furthermore, cobalt-catalyzed cross-coupling reactions offer a more economical and sustainable alternative to palladium for certain C-C bond formations. thieme-connect.de

The versatility of the functional groups on this compound allows for its strategic incorporation into diverse molecular architectures through a variety of metal-catalyzed cross-coupling methodologies.

Compound Index

Applications of 5 Chloromethyl 2 Methylbenzonitrile As a Synthetic Intermediate

Precursor in the Synthesis of Specialty Organic Chemicals

5-(Chloromethyl)-2-methylbenzonitrile (B2985765) is a key starting material for more complex and specialized organic molecules. evitachem.com Its role as a synthetic intermediate is centered on its ability to introduce the 4-cyano-3-methylbenzyl group into various molecular scaffolds. The reactivity of its functional groups allows for a range of chemical transformations.

The primary reaction pathway involves the nucleophilic substitution of the chlorine atom in the benzylic chloromethyl group. This reaction is readily achieved with a wide variety of nucleophiles, including alcohols, phenols, thiols, and amines, leading to the formation of ethers, thioethers, and secondary or tertiary amines, respectively.

Simultaneously, the nitrile group can be transformed into other key functionalities. It can be hydrolyzed under acidic or basic conditions to yield 4-(hydroxymethyl)-2-methylbenzoic acid or further derivatives. Alternatively, it can be reduced using agents like lithium aluminum hydride or through catalytic hydrogenation to produce [5-(aminomethyl)-2-methylphenyl]methanol. This versatility allows chemists to construct a diverse array of specialty organic compounds from a single, readily available precursor.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| Chloromethyl (-CH₂Cl) | Nucleophilic Substitution | Alcohols (ROH), Amines (R₂NH), Thiols (RSH) | Ether (-CH₂OR), Amine (-CH₂NR₂), Thioether (-CH₂SR) |

| Nitrile (-C≡N) | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) |

| Nitrile (-C≡N) | Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are fundamental to medicinal chemistry and material science. semanticscholar.orgresearchgate.net this compound serves as a valuable building block for constructing various heterocyclic rings due to its electrophilic chloromethyl group, which can react with binucleophilic species to facilitate cyclization.

The synthesis of nitrogen-containing heterocycles can be achieved by reacting this compound with reagents containing two nitrogen nucleophiles or a nitrogen nucleophile and another reactive site. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of six-membered nitrogen heterocycles like pyridazines. Similarly, condensation with substituted amidines or guanidines could provide pathways to pyrimidine (B1678525) or triazine derivatives.

While direct literature is sparse, the synthetic utility of analogous chloromethyl-aryl compounds is well-documented. For example, the Pomeranz–Fritsch reaction, a standard method for isoquinoline (B145761) synthesis, involves the cyclization of a benzalaminoacetal under acidic conditions. nih.gov A precursor derived from this compound could theoretically undergo similar cyclization strategies. Furthermore, intermediates with a chloromethyl group are often used in the synthesis of quinazolines. google.com The nitrile group itself can also participate in forming nitrogen heterocycles; a common method is the [3+2] cycloaddition with azides to form tetrazole rings, a reaction known for its utility in creating bioisosteres of carboxylic acids in drug design. google.com

The construction of oxygen- and sulfur-containing heterocycles follows similar principles, involving the reaction of the electrophilic chloromethyl group with appropriate nucleophiles.

For oxygen heterocycles, intramolecular cyclization of a precursor derived from the reaction of this compound with a molecule containing a hydroxyl group is a common strategy. For example, reaction with a 1,2-diol could lead to the formation of a cyclic ether. A widely used method for synthesizing benzofurans, which are prevalent in medicinally active compounds, is the intramolecular cyclization of α-phenoxy ketones. google.comoregonstate.eduresearchgate.net A synthetic intermediate derived from this compound could be adapted for such cyclization reactions.

In the realm of sulfur-containing heterocycles, the reaction with a sulfur binucleophile is a key strategy. The Cook-Heilbron thiazole (B1198619) synthesis, for example, involves the reaction of an α-aminonitrile with agents like carbon disulfide to form a 5-aminothiazole. wikipedia.org More directly, this compound can react with a sulfur source like sodium thioglycolate or thiourea. The reaction with thiourea, followed by cyclization, is a classic Hantzsch-type synthesis for the thiazole ring system. Thiazole derivatives, such as 2-chloro-5-chloromethylthiazole (B146395), are highly important intermediates in the agrochemical industry. semanticscholar.orggoogle.comgoogle.com

Role in the Development of Advanced Organic Materials

The utility of this compound extends to material science, where it is involved in the synthesis of functional polymers and other advanced organic materials. evitachem.combldpharm.com The reactive chloromethyl group is the key feature that allows this molecule to be incorporated into larger macromolecular structures.

This compound can be used as a functional monomer or as a modifying agent for existing polymers. Its polymerization, either as a homopolymer or a copolymer, can be achieved through reactions involving its chloromethyl group. An analogous and well-studied monomer, 4-chloromethyl styrene, is widely used for these purposes. Polymers derived from it can be functionalized by reacting the chloromethyl groups with various nucleophiles, leading to materials with tailored properties such as enhanced thermal stability, specific optical characteristics, or utility as polymer-bound catalysts. researchgate.netasianpubs.org The incorporation of bulky substituents via the chloromethyl handle can significantly alter the physical properties of the resulting polymer, such as its glass transition temperature. researchgate.net

Furthermore, bifunctional molecules like this compound are valuable in the construction of porous Covalent Organic Frameworks (COFs). Its defined geometry and reactive sites allow it to serve as a building block, creating rigid, porous networks with potential applications in gas storage, catalysis, and electronics. bldpharm.com

Utilization in Agrochemical and Pharmaceutical Intermediate Synthesis (excluding final product details)

This compound is a documented intermediate for the synthesis of precursors used in the agrochemical and pharmaceutical sectors. evitachem.combldpharm.com Its value lies in its ability to act as a scaffold, providing the core structure onto which other functionalities can be built to create complex, biologically active molecules.

In agrochemical synthesis, heterocyclic structures derived from compounds with chloromethyl groups are common. For instance, the 2-chloro-5-chloromethylthiazole moiety is a key component in the synthesis of neonicotinoid insecticides. echemi.com The synthesis of this and other pesticidal intermediates often relies on the reactivity of a chloromethyl group attached to a heterocyclic or aromatic ring. semanticscholar.orgunifiedpatents.com Similarly, the 2-chloro-5-methylpyridine (B98176) substructure, which is analogous to the subject compound, is a vital intermediate for producing certain classes of herbicides. epo.org

In the pharmaceutical industry, the compound is used to create intermediates for potential therapeutic agents, including those with anticancer or antimicrobial properties. evitachem.com The methylbenzonitrile core is a feature found in various pharmacologically active molecules. For example, derivatives of triazole-pyrimidine-methylbenzonitrile have been investigated as potent adenosine (B11128) receptor antagonists. nih.gov The synthesis of such complex molecules often involves a key step where a fragment like the 4-cyano-3-methylbenzyl group is introduced into a larger scaffold, a reaction for which this compound is an ideal electrophilic reagent. The coupling of chloromethyl compounds with mercapto-substituted heterocycles is also a known strategy for building intermediates for proton pump inhibitors. google.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Methylbenzonitrile |

| Formaldehyde (B43269) |

| Hydrochloric acid |

| Zinc chloride |

| 4-(Hydroxymethyl)-2-methylbenzoic acid |

| [5-(Aminomethyl)-2-methylphenyl]methanol |

| Lithium aluminum hydride |

| Hydrazine |

| Amidines |

| Guanidines |

| Pyridazines |

| Pyrimidines |

| Triazines |

| Isoquinoline |

| Quinazolines |

| Tetrazoles |

| Benzofurans |

| α-Phenoxy ketones |

| Thiazole |

| Sodium thioglycolate |

| Thiourea |

| Carbon disulfide |

| 2-Chloro-5-chloromethylthiazole |

| 4-Chloromethyl styrene |

| 2-Chloro-5-methylpyridine |

Computational and Theoretical Investigations of 5 Chloromethyl 2 Methylbenzonitrile

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. unipd.it These calculations provide a foundational understanding of the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a popular method for computational studies of molecular structures, vibrational frequencies, and energies. orientjchem.org For a molecule like 5-(Chloromethyl)-2-methylbenzonitrile (B2985765), DFT calculations, often employing a functional such as B3LYP combined with a basis set like 6-311G(d,p), would be utilized to optimize the molecular geometry. nih.gov This process determines the most stable arrangement of the atoms by finding the minimum energy conformation.

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also elucidated through DFT. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For instance, in similar aromatic nitriles, the HOMO is often distributed over the benzene (B151609) ring, while the LUMO can be localized on the nitrile group. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Parameter | Illustrative Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 3.2 | Debye |

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar organic molecules.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. nih.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular structure and energy. ehu.es

These methods would be applied to calculate the bond lengths, bond angles, and dihedral angles of this compound with a high degree of precision. The results would offer a detailed picture of the molecule's geometry, which can be compared with experimental data if available. Energetic analysis provides the total electronic energy of the molecule, which is fundamental for calculating other thermodynamic properties.

Table 2: Illustrative Geometrical Parameters of this compound from Ab Initio Calculations

| Parameter | Bond/Angle | Illustrative Value | Unit |

| Bond Length | C-Cl | 1.78 | Å |

| Bond Length | C≡N | 1.16 | Å |

| Bond Angle | C-C-Cl | 110.5 | Degrees |

| Dihedral Angle | Cl-C-C-C | 90.0 | Degrees |

Note: The values in this table are for illustrative purposes to show the type of data generated from ab initio calculations.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra. ehu.es For this compound, theoretical calculations can simulate its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

Theoretical vibrational frequencies are typically calculated using DFT, which can then be correlated with experimental IR and Raman spectra. orientjchem.org This aids in the assignment of vibrational modes to specific molecular motions. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing theoretical support for the interpretation of ¹H and ¹³C NMR spectra. epstem.net

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, the reactivity of the chloromethyl group is of particular interest. Theoretical calculations can be used to model nucleophilic substitution reactions at the benzylic carbon.

By mapping the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide critical information about the reaction's activation energy and mechanism. For instance, DFT calculations could be employed to compare the energetic favorability of an SN1 versus an SN2 reaction mechanism for the substitution of the chlorine atom.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the chloromethyl group introduces rotational flexibility in this compound. Conformational analysis involves systematically exploring the different spatial arrangements of the atoms (conformers) that result from rotation around single bonds. Computational methods can be used to determine the relative energies of these conformers and identify the most stable ones.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule explores different conformations and how it interacts with its environment, such as a solvent. This information is crucial for understanding the molecule's behavior in a realistic setting.

Future Research Directions and Unexplored Avenues in 5 Chloromethyl 2 Methylbenzonitrile Chemistry

Development of Greener and More Efficient Synthetic Pathways

The traditional synthesis of 5-(chloromethyl)-2-methylbenzonitrile (B2985765) typically involves the chloromethylation of 2-methylbenzonitrile, a reaction that often uses formaldehyde (B43269), hydrochloric acid, and a Lewis acid catalyst like zinc chloride. iosrjournals.org This method, while effective, can generate significant waste and utilize hazardous reagents. Future research will undoubtedly focus on developing greener and more efficient synthetic alternatives.

Phase-Transfer Catalysis (PTC): One promising avenue is the use of phase-transfer catalysis (PTC) for chloromethylation. PTC can enhance reaction rates, improve yields, and allow for the use of less hazardous and more economical reagents in aqueous media. iosrjournals.orgsailife.com This technique can minimize the use of organic solvents and potentially lower energy consumption compared to classical methods. iosrjournals.org Research in this area could focus on optimizing catalyst systems, such as quaternary ammonium (B1175870) salts, for the specific synthesis of this compound. iosrjournals.org

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for potentially hazardous reactions like chloromethylation. sailife.comwuxiapptec.comseqens.comwiley-vch.de By conducting the reaction in a continuous stream, it is possible to achieve better control over reaction parameters, reduce the formation of impurities, and minimize the handling of large quantities of hazardous materials. sailife.comseqens.com Future work could involve designing and optimizing a flow process for the synthesis of this compound, potentially integrating it with downstream functionalization steps.

Solid Acid Catalysts: To circumvent the issues associated with homogeneous Lewis acids like zinc chloride, which can be difficult to separate and recycle, research into solid acid catalysts is a key direction. ias.ac.inias.ac.indatapdf.com Materials such as zeolites, clays, and sulfonic acid resins could serve as recyclable and more environmentally benign catalysts for the chloromethylation reaction. ias.ac.inias.ac.innih.gov

Biocatalysis: The burgeoning field of biocatalysis offers exciting, albeit more long-term, prospects. While direct enzymatic chloromethylation is not yet established, related biocatalytic transformations are emerging. Flavin-dependent halogenases, for instance, can selectively halogenate aromatic compounds under mild conditions. nih.govrsc.org Future research could explore the engineering of such enzymes for the specific chlorination of the methyl group on 2-methylbenzonitrile. mdpi.comresearchgate.net Furthermore, the synthesis of the benzonitrile (B105546) moiety itself could be approached through greener enzymatic routes, such as the dehydration of aldoximes catalyzed by aldoxime dehydratases or the hydrolysis of other precursors by nitrilases, thus avoiding toxic cyanide reagents. researchgate.netscispace.comrsc.orgmdpi.com

| Synthetic Approach | Potential Advantages | Key Research Areas |

| Phase-Transfer Catalysis | Reduced organic solvent use, lower energy consumption, use of cheaper reagents. iosrjournals.org | Optimization of quaternary ammonium salt catalysts for specific substrates. |

| Flow Chemistry | Enhanced safety, improved efficiency and scalability, better process control. sailife.comseqens.com | Design of continuous flow reactors and optimization of reaction parameters. |

| Solid Acid Catalysts | Catalyst recyclability, reduced waste, easier product purification. ias.ac.inias.ac.in | Development of robust and selective solid acid catalysts like zeolites or resins. |

| Biocatalysis | Use of mild reaction conditions, high selectivity, environmentally benign. nih.govresearchgate.net | Enzyme engineering of halogenases and development of enzymatic routes to benzonitriles. |

Exploration of Novel Catalytic Transformations

The reactivity of the chloromethyl group makes this compound an excellent substrate for a variety of catalytic cross-coupling and functionalization reactions. Future research will likely expand the toolkit of catalytic methods to transform this versatile building block.

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, and its application to benzyl (B1604629) chlorides is well-established. mdpi.com Future work on this compound could focus on:

Cyanation: While the molecule already contains a nitrile group, palladium-catalyzed cyanation of the chloromethyl group could be explored to introduce a cyanomethyl functionality, leading to dinitrile compounds with unique properties. nih.govrsc.orgnih.govrsc.orgacs.org

Carbonylative Coupling: The reaction with carbon monoxide and a suitable coupling partner, such as a terminal alkyne, can lead to the formation of complex ketones, which are valuable intermediates in medicinal chemistry and materials science. researchgate.netchemrxiv.org

Coupling with Arylboronic Acids: Palladium-catalyzed Suzuki-type couplings can be investigated to form diarylmethane structures, a common motif in many biologically active molecules.

Photoredox and Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for activating stable C-Cl bonds under mild conditions. wuxiapptec.combohrium.comajchem-a.comrsc.org This opens up new avenues for the functionalization of this compound. Research could explore:

Reductive Homocoupling: The coupling of two molecules of this compound to form a bibenzyl derivative could be achieved using photoredox catalysis, potentially with cooperative catalytic systems involving other metals like zirconocene. bohrium.comajchem-a.comrsc.org

Giese-Type Additions: The generation of a benzyl radical from the chloromethyl group, followed by its addition to electron-deficient alkenes, would provide a route to more complex carbon skeletons. researchgate.net

C-H Functionalization: While the chloromethyl group is the primary reactive site, photocatalytic methods could also be explored for the selective functionalization of the aromatic C-H bonds on the benzene (B151609) ring.

| Catalytic Method | Type of Transformation | Potential Products |

| Palladium Catalysis | Cyanation, Carbonylative Coupling, Suzuki Coupling | Dinitriles, Complex Ketones, Diarylmethanes |

| Photoredox Catalysis | Reductive Homocoupling, Giese Addition | Bibenzyl derivatives, Functionalized Alkanes |

| Nickel Catalysis | Cross-Coupling Reactions | Diverse C-C and C-heteroatom bonds |

Expansion of Application Domains in Materials Science and Fine Chemicals

The unique combination of functional groups in this compound makes it an attractive building block for a range of materials and high-value chemicals.

Advanced Polymers and Materials: The chloromethyl group is a key handle for the synthesis of functional polymers. researchgate.net Future research could leverage this compound to create:

Functional Polystyrenes and Polysulfones: By incorporating this monomer into polymerization reactions or by grafting it onto existing polymer backbones, materials with tailored properties can be developed. The nitrile group can enhance thermal stability and provide a site for further modification. researchgate.netmdpi.com

Corrosion Inhibitors: Aromatic compounds containing nitrogen and sulfur atoms are known to be effective corrosion inhibitors. researchgate.netrsc.orgresearchgate.netnih.gov The synthesis of derivatives of this compound, for example, by reacting the chloromethyl group with amines or thiols, could lead to novel and efficient corrosion inhibitors for various metals and alloys.

Liquid Crystals: Benzonitrile derivatives are a well-known class of liquid crystalline materials. researchgate.netajchem-a.commdpi.comgoogle.commdpi.com By elaborating the structure of this compound, for instance, by attaching long alkyl chains or other mesogenic units via the chloromethyl group, new liquid crystals with specific phase behaviors and optical properties could be designed.

Electronic Materials: Benzonitrile-containing molecules are being investigated for applications in organic light-emitting diodes (OLEDs) and other electronic devices. bohrium.comrsc.org The specific substitution pattern of this compound could be exploited to synthesize novel materials with desirable electronic properties.

Fine Chemicals and Pharmaceuticals: The chloromethyl and nitrile groups are both versatile functionalities for the synthesis of complex organic molecules. iosrjournals.org

Pharmaceutical Intermediates: Benzyl nitrile and cyanobenzyl moieties are present in a number of pharmaceuticals. mdpi.comnih.govgoogle.com For example, cyanobenzyl-substituted benzimidazolium salts have been investigated for their inhibitory effects on enzymes like carbonic anhydrase and α-glycosidase. researchgate.net this compound could serve as a key starting material for the synthesis of novel drug candidates.

Agrochemicals: The development of new pesticides and herbicides often relies on novel chemical scaffolds. The unique structure of this compound could be a starting point for the discovery of new agrochemically active molecules.

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and discovery. For a molecule like this compound, these computational tools can be particularly impactful.

Reaction Prediction and Optimization:

Regioselectivity Prediction: The synthesis of this compound via electrophilic aromatic substitution can lead to different isomers. ML models, such as RegioML, can be trained to predict the regioselectivity of such reactions with high accuracy, guiding the choice of catalysts and reaction conditions to maximize the yield of the desired product. rsc.orgnih.govnih.govrsc.orgcam.ac.uk

Condition Optimization: AI-driven platforms, often employing Bayesian optimization, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst concentration) to identify the optimal conditions for yield, selectivity, and sustainability. iosrjournals.orggoogle.comacs.org This can significantly reduce the number of experiments needed, saving time and resources.

Discovery of Novel Reactions and Applications:

Transfer Learning: For a relatively specialized compound like this compound, experimental data may be scarce. Transfer learning can be employed, where an ML model is pre-trained on a large dataset of diverse chemical reactions and then fine-tuned on the limited data available for the target molecule. chemrxiv.orgrsc.orgresearchgate.netcam.ac.ukresearchgate.net This can enable accurate predictions of reactivity and potential new transformations.

De Novo Design: Generative AI models can be used to design novel molecules with desired properties, starting from a scaffold like this compound. mdpi.comunil.ch This could lead to the discovery of new drug candidates, materials, or fine chemicals that might not be conceived through traditional human intuition.

| AI/ML Application | Specific Goal for this compound | Potential Impact |

| Regioselectivity Prediction | Maximize the yield of the 5-(chloromethyl) isomer during synthesis. | Reduced by-product formation, improved process efficiency. |

| Reaction Condition Optimization | Find the most efficient and sustainable conditions for its synthesis and subsequent reactions. | Lower costs, reduced environmental footprint, higher yields. |

| Transfer Learning | Predict the outcomes of novel catalytic transformations with limited experimental data. | Accelerated discovery of new synthetic routes and functionalizations. |

| De Novo Design | Discover new molecules with specific biological or material properties based on its structure. | Faster identification of new drug candidates and advanced materials. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(Chloromethyl)-2-methylbenzonitrile, and how can reaction conditions be optimized?

- Methodology : A viable approach involves modifying bromination or chlorination protocols used for analogous benzonitrile derivatives. For example, chloromethylation of 2-methylbenzonitrile could employ reagents like chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl under controlled conditions (e.g., 60–80°C, inert atmosphere) . Optimization requires monitoring reaction progress via TLC or GC-MS, adjusting stoichiometry of chlorinating agents, and using catalysts like ZnCl₂ to enhance regioselectivity. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product .

Q. How can researchers characterize the purity and structure of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy : - and -NMR to confirm the chloromethyl (–CH₂Cl) and methyl (–CH₃) substituents on the aromatic ring. The benzonitrile group (–C≡N) typically appears at ~110–120 ppm in -NMR .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety precautions are essential when handling this compound?

- Methodology :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Chloromethyl groups are potential alkylating agents and may be mutagenic .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Neutralize spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : The –CH₂Cl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). For example, reaction with piperazine in DMF at 80°C yields 5-(piperazinylmethyl)-2-methylbenzonitrile, a potential pharmacophore. Kinetic studies (via -NMR or in situ IR) can quantify reaction rates, while computational DFT analysis (e.g., Gaussian) models transition states to explain regioselectivity .

Q. What strategies can resolve contradictions in reported biological activities of chloromethyl-substituted benzonitriles?

- Methodology :

- Meta-analysis : Compare datasets from PubChem or DSSTox to identify outliers in IC₅₀ values or assay conditions .

- Structural-activity relationship (SAR) : Synthesize analogs (e.g., replacing –CH₂Cl with –CH₂F or –CH₂OH) to isolate the chloromethyl group’s contribution. Test cytotoxicity (via MTT assay) and binding affinity (e.g., SPR for enzyme targets) .

Q. How can this compound be utilized as a building block for synthesizing heterocyclic compounds?

- Methodology :

- Cyclization reactions : React with thiourea in ethanol under reflux to form 2-aminothiazole derivatives.

- Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids to introduce aromatic groups at the chloromethyl position .

- Case study : A 2022 study modified similar chloromethyl-benzonitriles to create oxadiazole derivatives with anticancer activity (IC₅₀ = 0.5–2.0 µM against MCF-7 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.